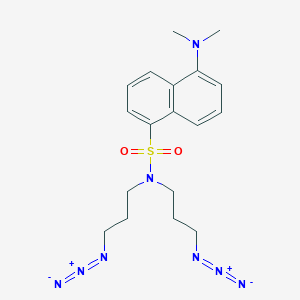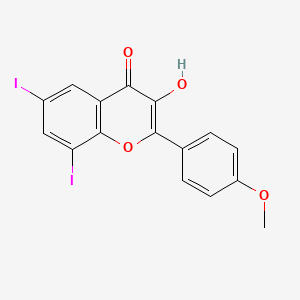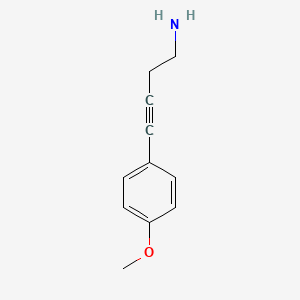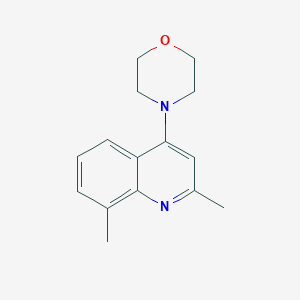
2,8-Dimethyl-4-(morpholin-4-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dimethyl-4-(morpholin-4-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyl-4-(morpholin-4-yl)quinoline typically involves the construction of the quinoline core followed by the introduction of the morpholine ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The resulting quinoline derivative can then be further functionalized to introduce the morpholine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Friedländer synthesis or other catalytic methods that allow for large-scale production. Transition metal-catalyzed reactions and green chemistry approaches, such as the use of ionic liquids or microwave irradiation, can also be employed to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2,8-Dimethyl-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
2,8-Dimethyl-4-(morpholin-4-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as malaria and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,8-Dimethyl-4-(morpholin-4-yl)quinoline involves its interaction with various molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the morpholine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets. These interactions can lead to apoptosis in cancer cells or inhibition of microbial growth .
Comparación Con Compuestos Similares
Quinoline: The parent compound, known for its antimalarial properties.
2-Hydroxyquinoline: Known for its antimicrobial activity.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness: 2,8-Dimethyl-4-(morpholin-4-yl)quinoline stands out due to the presence of both the dimethyl groups and the morpholine ring, which confer unique chemical properties and enhance its biological activity.
Propiedades
Número CAS |
919779-13-8 |
|---|---|
Fórmula molecular |
C15H18N2O |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
4-(2,8-dimethylquinolin-4-yl)morpholine |
InChI |
InChI=1S/C15H18N2O/c1-11-4-3-5-13-14(10-12(2)16-15(11)13)17-6-8-18-9-7-17/h3-5,10H,6-9H2,1-2H3 |
Clave InChI |
GJBGLRWGRFQPBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=CC(=N2)C)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


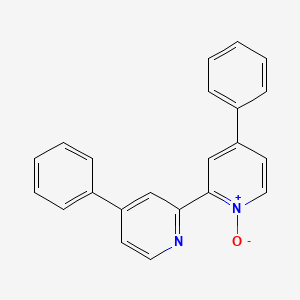


![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
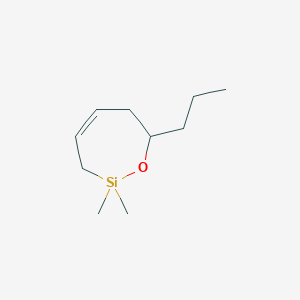
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
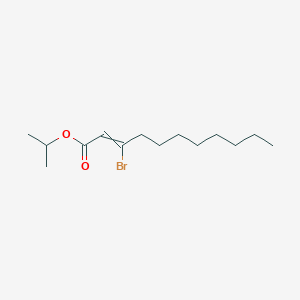
![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
